molecular formula C4H6O B123998 Cyclobutanone CAS No. 1191-95-3

Cyclobutanone

Cat. No. B123998
CAS RN: 1191-95-3
M. Wt: 70.09 g/mol
InChI Key: SHQSVMDWKBRBGB-UHFFFAOYSA-N
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Description

Cyclobutanone is an organic compound that falls under the category of cyclic ketones. It contains a four-membered cyclic structure, hence the prefix “cyclo”, and a ketone functional group, represented by the “one” suffix .


Synthesis Analysis

The primary method to synthesize cyclobutanone is through the oxidation of cyclobutanol, an alcohol. This process generally employs a strong oxidizing agent like chromic acid (H2CrO4) . Cyclobutanone can also be prepared via a ketone synthesis method known as the Friedel-Crafts Acylation . This reaction involves the acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3) .


Molecular Structure Analysis

Cyclobutanone has a molecular formula of C4H6O, an average mass of 70.090 Da, and a monoisotopic mass of 70.041862 Da .


Chemical Reactions Analysis

Cyclobutanone is a valuable intermediate in various organic reactions. Due to the strain in the four-membered ring, it often reacts in ways that are useful for creating more complex molecules . For example, it can decompose into ethylene and ketene at about 350 °C .


Physical And Chemical Properties Analysis

Cyclobutanone is a colorless liquid that possesses a strong, pungent odor. With a molecular weight of approximately 70.09 g/mol, its boiling point is observed to be around 104 to 106 degrees Celsius . The compound is considered to have low polarity, due to the nonpolar carbon-carbon bonds and somewhat polar carbon-oxygen bond within its structure . In terms of solubility, cyclobutanone is moderately soluble in water but dissolves readily in organic solvents like ethanol, acetone, and chloroform .

Scientific Research Applications

Chemical Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in natural products, featuring intricate structural frameworks and diverse pharmaceutical activities. The [2 + 2] cycloaddition is the primary method for synthesizing cyclobutanes. Over the past decade, researchers have applied this reaction mechanism to create cyclobutane-containing natural products . These compounds exhibit antibacterial, antiviral, and immunosuppressant properties. Notably, cyclobutane motifs serve as crucial building blocks in medicinal chemistry, enhancing clinical efficacy and improving ADMET properties in pharmaceuticals .

Medicinal Chemistry: Cyclobutanones as Serine Protease Inhibitors

Cyclobutanones have demonstrated utility as covalent but reversible serine protease inhibitors. Their electrophilic ketone carbonyl and relief of angle strain upon rehybridization to sp3 make them effective inhibitors. These compounds target nucleophilic serine residues in the active sites of serine proteases .

Synthetic Applications: Aminocyclobutanecarboxylic Acid Synthesis

Cyclobutanone serves as a starting material for the efficient synthesis of aminocyclobutanecarboxylic acid via sulfonyloxiranes intermediacy .

Gold-Complex and Chiral Organocatalyst Cooperative Catalysis

Recent advances involve gold-complex and chiral organocatalyst cooperative catalysis for asymmetric alkyne functionalization using cyclobutanone derivatives .

Ring-Opening of Cyclobutanone Oximes for α,β-Unsaturated Ketones

Researchers have reported a novel and efficient vinylboron self-promoted carbonylative coupling with cyclobutanone oxime to develop α,β-unsaturated ketones with broad functional group tolerance .

Safety and Hazards

Exposure to cyclobutanone can cause eye irritation, skin irritation, and respiratory tract irritation . It is recommended to store the compound in a cool, well-ventilated area away from heat, sparks, and open flames .

Future Directions

Cyclobutanone has a variety of applications, particularly in the field of synthetic organic chemistry. It serves as a building block for the synthesis of natural products and pharmaceuticals, particularly those that contain a cyclobutane core . Recent advances in the total synthesis of cyclobutane-containing natural products have been reported .

Mechanism of Action

Target of Action

Cyclobutanone is an organic compound with the molecular formula (CH2)3CO . It is a four-membered cyclic ketone, also known as a cycloalkanone In photochemical reactions, the primary target of cyclobutanone is the molecular system it is introduced to .

Mode of Action

Cyclobutanone interacts with its targets through photochemical reactions . When excited at 200 nm by a laser pulse, cyclobutanone in its second excited electronic state (S2) can follow two pathways for its nonradiative decay :

Biochemical Pathways

The main photoproducts after 2 ps of dynamics are CO + cyclopropane (50%), CO + propene (10%), and ethene and ketene (34%) . These products are formed through the nonradiative decay pathways mentioned above .

Pharmacokinetics

It’s known that cyclobutanone is a colorless volatile liquid at room temperature , which suggests it could be absorbed and distributed quickly in an organism. More research is needed to fully understand the pharmacokinetics of cyclobutanone.

Result of Action

The molecular and cellular effects of cyclobutanone’s action are primarily observed in its photochemical reactions. The photoexcited cyclobutanone undergoes nonradiative decay, leading to the formation of various photoproducts . These photoproducts can have various effects depending on the molecular system cyclobutanone is introduced to.

Action Environment

The action, efficacy, and stability of cyclobutanone can be influenced by various environmental factors. For instance, the photochemical reactions of cyclobutanone are triggered by a laser pulse at 200 nm . Therefore, the presence and intensity of light can significantly influence cyclobutanone’s action. Additionally, the temperature and pressure conditions can affect the volatility and stability of cyclobutanone .

properties

IUPAC Name

cyclobutanone
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InChI

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-3H2
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InChI Key

SHQSVMDWKBRBGB-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)C1
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Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID9061592
Record name Cyclobutanone
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Molecular Weight

70.09 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Cyclobutanone
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Vapor Pressure

43.0 [mmHg]
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Product Name

Cyclobutanone

CAS RN

1191-95-3
Record name Cyclobutanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cyclobutanone?

A1: Cyclobutanone has the molecular formula C4H6O and a molecular weight of 70.09 g/mol. []

Q2: What are some key spectroscopic features of cyclobutanone?

A2: The far-infrared spectrum of cyclobutanone reveals a series of sharp Q branches, suggesting a planar four-membered ring. [, ] NMR studies, particularly 1H and 13C NMR, are valuable for determining the structure and conformation of cyclobutanone derivatives. [, ]

Q3: Are cyclobutanones stable under ambient conditions?

A3: While cyclobutanones are generally stable, their reactivity can vary depending on the substituents present. For instance, 2,2-diphenylcyclobutanones exhibit greater stability compared to N-tosyl-azetidin-2-ones, which are prone to isomerization and rearrangement. []

Q4: How can cyclobutanones be synthesized using catalytic methods?

A4: Cyclobutanones can be efficiently synthesized via [2+2] cycloaddition reactions of ketenes with olefins. This reaction is often catalyzed by Lewis acids like boron trifluoride etherate. [, , , ]

Q5: Can cyclobutanones themselves act as intermediates in catalytic reactions?

A5: Yes, cyclobutanones bearing alkoxy substituents at the 3-position can function as 1,4-zwitterionic intermediates. These intermediates react with various unsaturated compounds, including allenylsilanes, to generate valuable six-membered or bridged ring systems. []

Q6: How does the choice of catalyst influence the outcome of reactions involving cyclobutanones?

A6: Different catalysts can lead to distinct products in reactions with cyclobutanones. For example, in the rhodium(I)-catalyzed decarbonylation of cyclobutanones, the choice of ligands significantly impacts the reaction rate and selectivity, yielding either cyclopropanes or alkenes. []

Q7: How is ring-opening of cyclobutanones achieved catalytically?

A7: Transition metal catalysts, particularly palladium and nickel complexes, have shown efficacy in promoting ring-opening reactions of cyclobutanones. These reactions offer valuable routes to diverse molecular scaffolds, often in an enantioselective manner. [, ]

Q8: Have computational methods been employed to study cyclobutanone reactions?

A8: Yes, computational chemistry has been instrumental in elucidating the mechanisms of cyclobutanone reactions. For instance, DFT calculations have provided insights into the mechanism of chiral phosphoric acid-catalyzed Baeyer-Villiger reactions of cyclobutanones. []

Q9: Can computational studies predict the outcome of cyclobutanone photochemistry?

A9: Yes, recent studies have combined trajectory surface hopping with high-level electronic structure calculations (XMS-CASPT2) to predict the photodynamics of cyclobutanone upon excitation at 200 nm. These simulations offer valuable insights into the photoproduct distribution and excited-state dynamics. []

Q10: How does the substitution pattern of cyclobutanones influence their reactivity?

A10: Substituents on the cyclobutanone ring play a crucial role in dictating reactivity. For instance, bulky substituents at the 3-position of 2,2-dichlorocyclobutanones facilitate cine-rearrangement reactions. [] In [4+2] cycloaddition reactions, the regioselectivity of ring-opening is influenced by the substitution pattern on the cyclobutanone ring. []

Q11: Are there cyclobutanone derivatives with potential biological activity?

A11: Yes, cyclobutanone analogues of β-lactam antibiotics, like penicillin, have been synthesized and investigated for their potential as enzyme inhibitors. These analogues have shown inhibitory activity against β-lactamases and other serine proteases. [, ]

Q12: How can the stability of cyclobutanone derivatives be enhanced?

A12: The stability of cyclobutanone derivatives can be improved by converting them into more stable functionalities. For example, the reactive carbonyl group in bicyclic α-chlorocyclobutanones can be reduced to the corresponding cyclobutanol, allowing for further functionalization without undesirable side reactions. []

Q13: How are cyclobutanones detected and quantified in complex matrices?

A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a sensitive technique widely employed for the detection and quantification of cyclobutanones, especially 2-alkylcyclobutanones, in irradiated food samples. [, , , ]

Q14: Are there alternative methods for extracting cyclobutanones from food samples?

A14: Yes, supercritical fluid extraction (SFE) using carbon dioxide has emerged as a rapid and efficient alternative to conventional extraction methods for isolating cyclobutanones from irradiated food products. [, ]

Q15: What resources are available for researchers interested in cyclobutanone chemistry?

A15: Access to specialized equipment, such as NMR spectrometers, GC/MS systems, and computational chemistry software, is essential for researchers working with cyclobutanones. Collaborations with synthetic chemists, analytical chemists, and computational chemists can significantly enhance research progress.

Q16: What are some significant milestones in the development of cyclobutanone chemistry?

A16: The discovery and development of [2+2] cycloaddition reactions involving ketenes and olefins represented a landmark achievement in cyclobutanone synthesis. The utilization of dichlorocyclobutanones as versatile intermediates in natural product synthesis, pioneered by researchers like Professor Marc Snapper, has significantly advanced the field. []

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